
Acide (4-((benzyloxy)carbonyl)-3-fluorophényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a benzyloxycarbonyl group and a fluorine atom attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications .
Applications De Recherche Scientifique
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base, typically under mild conditions.
Industrial Production Methods
Industrial production of boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid, often employs scalable methods such as direct borylation of aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the benzyloxycarbonyl and fluorine substituents, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a benzyloxycarbonyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluorine atom in (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid.
Uniqueness
The presence of both the benzyloxycarbonyl group and the fluorine atom in (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
IUPAC Name |
(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRKGHJIZBWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)
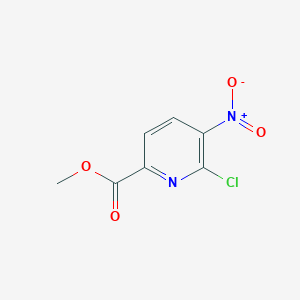
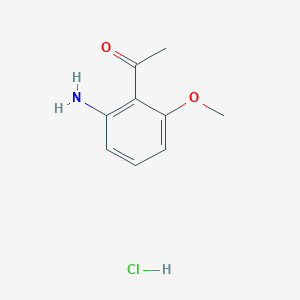
![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)
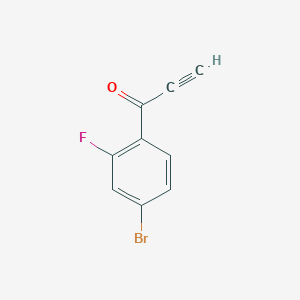
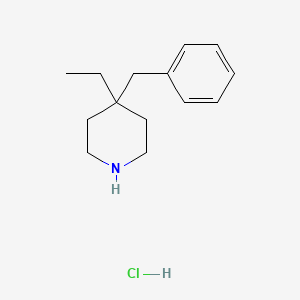
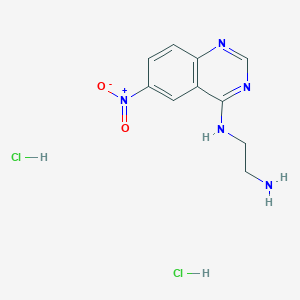
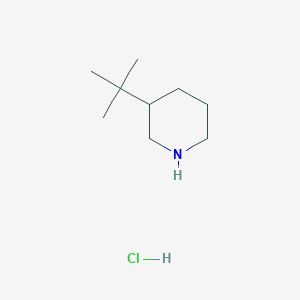
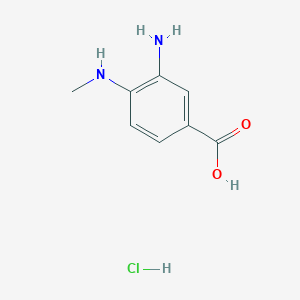
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)
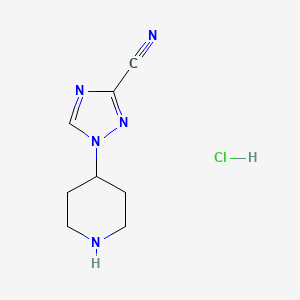
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
